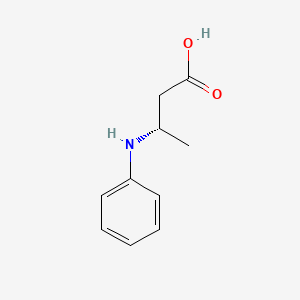

(S)-3-(Phenylamino)butanoic acid

Vue d'ensemble

Description

“(S)-3-(Phenylamino)butanoic acid” is a compound that falls under the category of butanoic acids . Butanoic acid, also known as butyric acid, is an oily colorless liquid with the chemical formula C4H8O2 . It is a short-chain saturated fatty acid found in the form of esters in animal fats and plant oils .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves multicomponent reactions . For instance, the Petasis Reaction enables the preparation of amines and their derivatives such as α-amino acids . The reaction proceeds via an imine with the organic ligand of the boronic acid acting as the nucleophile .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various databases such as PubChem, ChemExper, ChemSpider, and Emolecules . These databases provide valuable information about the compound’s structure, properties, and potential applications .Chemical Reactions Analysis

The chemical reactions of “this compound” and similar compounds can be complex and dependent on various factors . For instance, boronic acids and their esters, which are highly considered compounds for the design of new drugs and drug delivery devices, are only marginally stable in water . Their hydrolysis is dependent on the substituents in the aromatic ring and the pH .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using tools such as ProtParam . This tool allows the computation of various physical and chemical parameters for a given protein or compound .Applications De Recherche Scientifique

Synthesis and Structural Analysis : Ethyl 2-acetyl-3-(phenylamino)butanoate intermediates, related to (S)-3-(Phenylamino)butanoic acid, have been traced in the synthesis of N-arylpiperidone. These intermediates are studied for their structural confinement and stereochemistry using 2D NMR spectroscopy and X-ray crystallography (Rajesh et al., 2012).

Antimicrobial Activity : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid have shown significant antimicrobial activity against pathogens like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Intermediate for Synthesis of Inhibitors : 4-(3-Amino-2-carboxy phenyl) butanoic acid, an analogue, serves as a key intermediate for synthesizing new thymidylate syntheses inhibitors, showcasing its importance in pharmaceutical synthesis (Yuan Guo-qing, 2013).

Antifungal Activity : Phenylpyrrole-substituted tetramic acid derivatives derived from 4-(2,4-dioxopyrrolidin-3-ylidene)-4-(phenylamino)butanoic acids have displayed good inhibitory activity against phytopathogenic fungi, highlighting its potential in agriculture (Xu et al., 2016).

Biotransformation and Pharmacological Potential : The biotransformation and pharmacological potential of derivatives of this compound, such as 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, have been explored, showing diverse metabolic pathways in different species (Pottier et al., 1978).

Potential Anti-Diabetic Agents : Derivatives of indolyl butanoic acid have shown significant potential as anti-diabetic agents, showcasing its role in the development of new therapeutics (Nazir et al., 2018).

Chemoenzymatic Synthesis : A solvent-free, chemoenzymatic process has been developed for the continuous production of the chiral -amino acid ester ethyl (S)-3-(benzylamino)butanoate, demonstrating its application in industrial-scale synthesis (Strompen et al., 2013).

Algicidal Activity : The compound 3-(3-indolyl)butanoic acid has been identified as an effective algicide, particularly in hydroponic cultures, suggesting its potential application in agriculture (Nonomura et al., 2001).

Mécanisme D'action

Target of Action

The primary target of (S)-3-(Phenylamino)butanoic acid is currently unknown. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in the production of proteins and other vital molecules such as neurotransmitters and hormones .

Mode of Action

Tyrosine is then used to synthesize important neurotransmitters like dopamine and norepinephrine .

Biochemical Pathways

Phenylalanine is a key player in the synthesis of proteins and the production of neurotransmitters .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This could potentially impact the bioavailability of this compound.

Result of Action

Given its structural similarity to phenylalanine, it might have similar effects, such as the production of proteins and neurotransmitters .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds, like boronic acids and their esters, can be affected by the presence of water .

Safety and Hazards

Orientations Futures

The future directions of research on “(S)-3-(Phenylamino)butanoic acid” and similar compounds could involve further exploration of their bioelectrocatalytic properties . Bioelectrocatalysis is an interdisciplinary research field combining biocatalysis and electrocatalysis via the utilization of materials derived from biological systems as catalysts to catalyze the redox reactions occurring at an electrode .

Propriétés

IUPAC Name |

(3S)-3-anilinobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(7-10(12)13)11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGNIWAMJJDYMZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silanediol, [(dimethylamino)methyl]-(9CI)](/img/structure/B582865.png)

![1,4-Diazabicyclo[2.2.2]octan-2-OL](/img/structure/B582882.png)

![(4S,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582883.png)

![1H-Azirino[1,2-a]indole,7,7a-dihydro-(9CI)](/img/no-structure.png)